molecular formula C8H17ClO2 B3054496 4-(4-Chlorobutoxy)butan-1-OL CAS No. 60767-73-9

4-(4-Chlorobutoxy)butan-1-OL

Cat. No. B3054496
CAS RN: 60767-73-9
M. Wt: 180.67 g/mol
InChI Key: CXKCWCNIXHOQKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorobutoxy)butan-1-ol is a chemical compound with the CAS Number: 60767-73-9 . It has a molecular weight of 180.67 and its IUPAC name is 4-(4-chlorobutoxy)-1-butanol .


Molecular Structure Analysis

The molecular formula of 4-(4-Chlorobutoxy)butan-1-ol is C8H17ClO2 . Its exact mass is 180.09200 . The InChI key is CXKCWCNIXHOQKX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(4-Chlorobutoxy)butan-1-ol are as follows: It has a molecular weight of 180.67200 . The exact mass is 180.09200 . The LogP value is 1.79450 , which indicates its lipophilicity.

Scientific Research Applications

Analogs and Derivatives in Anti-inflammatory Research

A study conducted by Goudie et al. (1978) explored compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one for their anti-inflammatory activity. These compounds, possessing a small lipophilic group and a butan-2-one side chain, demonstrated significant activity. This suggests potential applications of similar structural analogs, like 4-(4-Chlorobutoxy)butan-1-OL, in developing anti-inflammatory agents (Goudie et al., 1978).

Catalytic Properties in Chemical Reactions

Research by Arsalane et al. (1996) on AgZr2(PO4)3 highlighted its catalytic properties in butan-2-ol conversion, producing methyl ethyl ketone and butenes. This study indicates the potential role of 4-(4-Chlorobutoxy)butan-1-OL in similar catalytic processes, given its structural similarity (Arsalane et al., 1996).

Kinetics and Optical Activity in Chemical Reactions

A kinetic study by Herlihy (1984) on butanediols in aqueous perchloric acid, including butan-2-ol, provides insight into the rate of loss of optical activity and the effect of hydroxyl group substitution. This research could be relevant for understanding the behavior of 4-(4-Chlorobutoxy)butan-1-OL under similar conditions (Herlihy, 1984).

Asymmetric Synthesis Applications

Mattei et al. (2011) reported on the asymmetric synthesis of (S)-3-amino-4-methoxy-butan-1-ol, demonstrating the potential for creating optically active compounds. This methodology could be applicable to the synthesis of 4-(4-Chlorobutoxy)butan-1-OL derivatives for use in chiral synthesis and stereoselective reactions (Mattei et al., 2011).

properties

IUPAC Name

4-(4-chlorobutoxy)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17ClO2/c9-5-1-3-7-11-8-4-2-6-10/h10H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKCWCNIXHOQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCOCCCCCl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40546932
Record name 4-(4-Chlorobutoxy)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40546932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorobutoxy)butan-1-OL

CAS RN

60767-73-9
Record name 4-(4-Chlorobutoxy)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40546932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chlorobutoxy)butan-1-OL
Reactant of Route 2
Reactant of Route 2
4-(4-Chlorobutoxy)butan-1-OL
Reactant of Route 3
Reactant of Route 3
4-(4-Chlorobutoxy)butan-1-OL
Reactant of Route 4
Reactant of Route 4
4-(4-Chlorobutoxy)butan-1-OL
Reactant of Route 5
Reactant of Route 5
4-(4-Chlorobutoxy)butan-1-OL
Reactant of Route 6
Reactant of Route 6
4-(4-Chlorobutoxy)butan-1-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.